(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

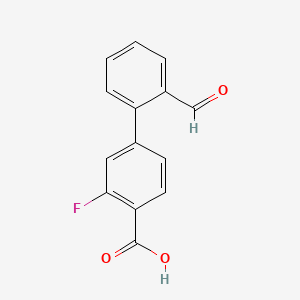

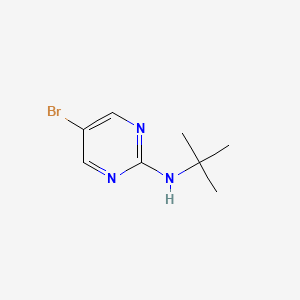

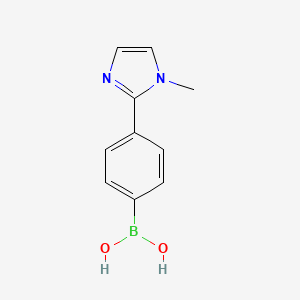

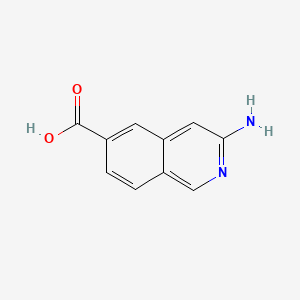

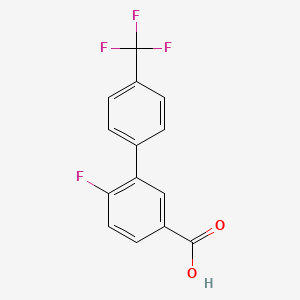

“(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” can be represented by the InChI code 1S/C10H11BN2O2/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,14-15H,7H2 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 1-methyl-1H-imidazol-2-yl group .

Physical And Chemical Properties Analysis

“(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” is a solid compound with a molecular weight of 202.02 . It is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

Photophysical Properties

Research by Mukundam et al. (2017) focused on the synthesis and characterization of fluorescent boron complexes derived from imidazoles, which includes compounds related to (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. These complexes exhibit unique photophysical properties like moderate quantum yield and large Stokes' shift, useful in optical and fluorescence applications (Mukundam et al., 2017).

Fluorescence Probe Development

Selvaraj et al. (2019) synthesized a boronic acid derivative functionalized with a 4-(3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-1,2,4-oxadiazol-5-yl)phenyl moiety for use as a sequential "on-off-on"-type relay fluorescence probe. This development has applications in detecting ions like Fe3+ and F- in living cells, indicating potential in biomedical imaging and diagnostics (Selvaraj et al., 2019).

Antiviral Therapeutics

Khanal et al. (2013) explored the use of phenylboronic-acid-modified nanoparticles (NPs) for biological and biomedical applications, particularly as potential antiviral inhibitors against the Hepatitis C virus. This study shows the potential of boronic acid derivatives in developing novel antiviral therapies (Khanal et al., 2013).

Supramolecular Assembly

Cheruzel et al. (2005) investigated the self-assembly of imidazole-boric acid helices and boric acid filled one-dimensional channels. This research contributes to the understanding of molecular structures and interactions in supramolecular chemistry, which is crucial for material science and nanotechnology (Cheruzel et al., 2005).

Organic Room Temperature Phosphorescent Materials

Zhang et al. (2018) demonstrated the use of aryl boronic acids, including phenylboronic acid derivatives, in screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This research shows potential applications in organic electronics and luminescent materials (Zhang et al., 2018).

Propriétés

IUPAC Name |

[4-(1-methylimidazol-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYZCKFKLYMRCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC=CN2C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672161 |

Source

|

| Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid | |

CAS RN |

1310383-27-7 |

Source

|

| Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)